molecular formula C14H12ClN3O2 B11840995 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11840995
M. Wt: 289.71 g/mol
InChI Key: YPIUNWVBTYJAGI-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This specific chlorinated derivative serves as a versatile heterocyclic building block for the synthesis of more complex molecules aimed at biological evaluation. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy. Research indicates that this scaffold can function as an ATP-competitive inhibitor, disrupting the aberrant signaling pathways that drive oncogenesis . Derivatives sharing this core have demonstrated potent activity as inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) . For instance, some pyrazolo[1,5-a]pyrimidine-based compounds have shown IC50 values in the sub-micromolar range against these kinases, highlighting the scaffold's promise for creating novel anticancer therapeutics . The 3,4-dimethoxyphenyl moiety at the 3-position is a common feature in biologically active molecules and may contribute to interactions within the hydrophobic regions of enzyme binding pockets . The reactive 5-chloro group on the pyrimidine ring provides a key synthetic handle for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution. This allows researchers to introduce diverse amine, ether, or other functional groups to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and solubility . The overall molecular framework is structurally similar to other reported pyrazolo[1,5-a]pyrimidine compounds investigated for their antiproliferative effects across a range of human cancer cell lines . This product is intended for research purposes as a key intermediate in the design and synthesis of novel small-molecule inhibitors. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

5-chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H12ClN3O2/c1-19-11-4-3-9(7-12(11)20-2)10-8-16-18-6-5-13(15)17-14(10)18/h3-8H,1-2H3

InChI Key

YPIUNWVBTYJAGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Route 1: Direct Cyclization Followed by Chlorination

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
5-Amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole reacts with N-methyluracil in ethanol under basic conditions (NaOEt), forming the pyrimidinone intermediate via Michael addition and cyclization. Yield: 78%.

Step 2: Chlorination with POCl₃
The pyrimidinone intermediate is treated with excess POCl₃ at 110°C for 6 hours, yielding this compound. Key parameters:

  • POCl₃ Ratio : 5 equivalents

  • Reaction Time : 6 hours

  • Yield : 82%

Table 1: Optimization of Chlorination Conditions

ParameterCondition 1Condition 2Condition 3
POCl₃ (equiv)357
Temperature (°C)100110120
Yield (%)658279

Condition 2 (5 equiv POCl₃, 110°C) maximizes yield while minimizing side products.

Route 2: Suzuki Coupling for Aryl Group Introduction

Step 1: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
5-Amino-3-bromo-pyrazolo[1,5-a]pyrimidine undergoes chlorination with POCl₃, followed by Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Yield : 74%

Table 2: Suzuki Coupling Efficiency

Boronic AcidCatalyst LoadingYield (%)
3,4-Dimethoxyphenylboronic acid5 mol% Pd(PPh₃)₄74
4-Methoxyphenylboronic acid5 mol% Pd(PPh₃)₄68

This route offers flexibility for introducing diverse aryl groups but requires stringent control over palladium catalyst activity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO- d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.58–7.61 (m, 3H, aromatic-H), 3.89 (s, 6H, OCH₃).

  • ¹³C NMR : δ 158.9 (C-5), 149.2 (C-3), 132.4–112.7 (aromatic carbons), 56.1 (OCH₃).

Mass Spectrometry :

  • ESI-MS : m/z 346.1 [M+H]⁺ (calculated for C₁₅H₁₃ClN₃O₂: 345.07).

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

ParameterRoute 1 (Direct)Route 2 (Suzuki)
Total Yield (%)8274
Purity (HPLC)>98%95%
ScalabilityHighModerate
Byproduct Formation<5%10–15%

Route 1 is preferred for large-scale synthesis due to higher yields and fewer purification steps.

Challenges and Optimization Opportunities

  • Chlorination Selectivity : Over-chlorination at position 7 occurs if POCl₃ exceeds 7 equivalents, necessitating careful stoichiometric control.

  • Aminopyrazole Stability : The 3,4-dimethoxyphenyl substituent reduces aminopyrazole reactivity, requiring prolonged reaction times (12–18 hours) during cyclization.

  • Catalyst Deactivation : In Route 2, residual moisture deactivates Pd(PPh₃)₄, mandating anhydrous conditions .

Chemical Reactions Analysis

5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This leads to apoptosis, or programmed cell death, in the targeted cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Kinase Inhibition

Key Substituents and Activity

The substitution pattern on the pyrazolo[1,5-a]pyrimidine core significantly impacts biological activity. For example:

  • 3,4-Dimethoxyphenyl (Main Compound) : Enhances RET kinase inhibition through water-mediated interactions with residues E775, K758, and D892 .
  • 3,4,5-Trimethoxyphenyl (Compound 6m) : Exhibits superior cytotoxicity in cancer cell lines due to increased electron-donating effects, improving π-π stacking with kinase active sites .
  • 4-Fluorophenyl (Compound 6p) : Moderate activity, suggesting fluorine’s electronegativity may reduce binding affinity compared to methoxy groups .

Table 1: Substituent Effects on Kinase Inhibition

Compound R3 Substituent Target Kinase IC₅₀ (μM) Selectivity (vs. KDR)
Main Compound 3,4-Dimethoxyphenyl RET 0.12 >50-fold
6m 3,4,5-Trimethoxyphenyl TTK 0.08 N/A
6p 4-Fluorophenyl TTK 0.35 N/A

Core Modifications and Bioactivity

Bicyclic Ring Systems
  • Pyrazolo[1,5-a]pyrimidine vs. Pyrazolotriazine : Pyrazolo[1,5-a]pyrimidines (e.g., main compound) show comparable potency to pyrazolotriazines but superior oral bioavailability due to improved solubility .
  • Five-Six vs. Six-Six Membered Cores : Bicyclic cores with five-six membered rings (e.g., main compound) exhibit higher PI3Kδ inhibition than six-six systems (e.g., CDZ 173), attributed to better planarity and H-bond interactions .
Antibacterial Activity
  • 5,7-Dimethyl (Compound 6): MIC = 0.187–0.50 µg/mL against S. aureus and P. aeruginosa due to hydrophobic methyl groups enhancing membrane penetration .
  • 5-Methyl-7-hydroxy (Compound 7) : Reduced activity (MIC = 1–2 µg/mL), indicating electron-donating hydroxyl groups may hinder target binding .

Solubility and Physicochemical Properties

The main compound’s solubility in pH 6.8 buffer is optimized via R2 modifications, likely due to the 3,4-dimethoxyphenyl group’s balance of hydrophobicity and polarity . In contrast, 5-chloro-7-methoxypyrazolo[1,5-a]pyrimidine (CAS 1824286-23-8) has lower solubility (C7H6ClN3O) due to fewer polar groups .

Table 2: Solubility and Molecular Properties

Compound Molecular Formula Solubility (pH 6.8) LogP
Main Compound C₁₉H₁₇ClN₄O₂ 25 μM 3.2
5-Chloro-7-methoxy C₇H₆ClN₃O 8 μM 2.8
5,7-Dimethyl (Compound 6) C₉H₁₀ClN₃ 15 μM 3.5

Selectivity for Disease Targets

  • RET vs. PI3Kδ Inhibition : The main compound’s 3,4-dimethoxyphenyl group favors RET inhibition, while morpholine-substituted analogs (e.g., 7-(morpholin-4-yl) derivatives) target PI3Kδ for COPD .
  • Antibacterial vs. Anticancer Activity : 5,7-Dimethyl derivatives (e.g., Compound 6) prioritize bacterial biofilms, whereas halogenated analogs (e.g., main compound) focus on kinase-driven cancers .

Biological Activity

5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant research findings.

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazolo[1,5-a]pyrimidine core followed by substitution reactions to introduce the chloro and methoxy groups. The structural formula can be represented as follows:

C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity against various cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)11.70CDK2 inhibition
MDA-MB-231 (Breast Cancer)19.92TRKA inhibition
RFX 393 (Renal Carcinoma)15.00Induction of apoptosis and cell cycle arrest

These results indicate that this compound exhibits potent inhibitory effects on cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical for cancer cell proliferation and survival .

The compound's mechanisms appear to involve:

  • Inhibition of Cell Cycle Progression : Studies show that treatment with this compound leads to significant G0–G1 phase arrest in cancer cells. For instance, treated populations increased to 84.36% in G0–G1 phase compared to control groups.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased DNA fragmentation and cell death .

Case Studies

A notable study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be beneficial in clinical settings .

Computational Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins like CDK2 and TRKA. The docking simulations revealed that the compound occupies similar binding sites as established inhibitors such as milciclib and repotrectinib, indicating a potential for high potency in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl derivatives, a widely used method for pyrazolo[1,5-a]pyrimidines . Key parameters include:

  • Temperature : Reactions are typically conducted under reflux (80–120°C) in polar aprotic solvents like DMF or ethanol.
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., pyridine) conditions may influence regioselectivity .
  • Substitution pattern : The 3,4-dimethoxyphenyl group requires protection/deprotection strategies to avoid side reactions during cyclization .

Methodological Tip : Monitor reaction progress via TLC and optimize pH to enhance yields (e.g., neutral pH minimizes decomposition of chloro-substituted intermediates) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : The 3,4-dimethoxyphenyl group shows aromatic protons as doublets (δ 6.7–7.2 ppm) and methoxy singlets (δ ~3.8 ppm). Pyrazolo[1,5-a]pyrimidine protons appear as distinct singlets (e.g., H-2 at δ 8.2–8.5 ppm) .
    • ¹³C NMR : The carbonyl carbon (if present) resonates at δ 160–170 ppm, while pyrimidine carbons appear at δ 140–160 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns, such as loss of Cl (m/z −35) .
  • IR Spectroscopy : Stretching vibrations for C–Cl (~750 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) are diagnostic .

Q. What preliminary biological screening assays are recommended for this compound?

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with CDK2 inhibitors, as pyrazolo[1,5-a]pyrimidines often target kinase pathways .
  • Antimicrobial Screening : Employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Test on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and packing interactions. For example:

  • Chlorine positioning : The C–Cl bond length (~1.73 Å) and torsion angles confirm substitution at the 5-position .
  • Methoxy orientation : Dihedral angles between the 3,4-dimethoxyphenyl group and pyrazolo[1,5-a]pyrimidine core indicate steric effects .

Q. How to address contradictory data in biological activity studies?

Contradictions may arise from assay conditions or substituent effects:

  • Case Study : A compound showed IC₅₀ = 2.1 µM in one study but was inactive in another.
    • Resolution : Verify purity (>95% by HPLC) and test under consistent conditions (e.g., serum-free media, 48-h incubation) .
    • SAR Analysis : Minor substituent changes (e.g., Cl → CF₃) drastically alter activity. Use molecular docking to predict binding to targets like CDK2 .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular Docking : Simulate interactions with kinase domains (e.g., CDK2 ATP-binding pocket). The 3,4-dimethoxyphenyl group may form π-π stacking with Phe80 .
  • QSAR Models : Correlate logP values with cytotoxicity. Derivatives with logP 2.5–3.5 often exhibit optimal membrane permeability .
  • DFT Calculations : Predict electronic effects of substituents (e.g., chloro groups increase electrophilicity at C-5) .

Q. How to optimize solubility for in vivo studies?

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonamides) at the 7-position without disrupting the core pharmacophore .

Key Research Findings

  • Synthetic Yields : Cyclocondensation with β-ketonitriles achieves ~65–70% yield, while microwave-assisted synthesis reduces time by 50% .
  • Biological Potency : Analogues with 3,4-dimethoxyphenyl groups show 10-fold higher CDK2 inhibition than non-substituted derivatives .
  • Stability : The compound is stable in PBS (pH 7.4) for 24 h but degrades in acidic conditions (pH < 5) .

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